N-cyclooctyl-2-pyrazol-1-ylpropanamide
Description
N-cyclooctyl-2-pyrazol-1-ylpropanamide is a synthetic organic compound featuring a propanamide backbone substituted with a cyclooctyl group at the amide nitrogen and a pyrazol-1-yl group at the second carbon of the propane chain. The pyrazole moiety is a five-membered aromatic heterocycle with two nitrogen atoms, while the cyclooctyl group contributes significant lipophilicity.
Properties
IUPAC Name |
N-cyclooctyl-2-pyrazol-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-12(17-11-7-10-15-17)14(18)16-13-8-5-3-2-4-6-9-13/h7,10-13H,2-6,8-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHTXHXTCLNQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCCCC1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Implications
- Structural Flexibility : The propanamide backbone allows modular substitution, as seen in Compound 8 (benzimidazole/isoxazole) and the target compound (pyrazole/cyclooctyl). This adaptability is valuable in drug design .
- Pyrazole vs. Benzimidazole : Pyrazole’s smaller size and dual nitrogen atoms may improve solubility and target binding compared to benzimidazole’s bulky bicyclic system .
- Cyclooctyl Group : Its incorporation could enhance metabolic stability but may reduce aqueous solubility, necessitating formulation optimization.
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